(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid
(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid
(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid is a natural product found in Flavobacterium with data available.
Brand Name:
Vulcanchem
CAS No.:
179095-19-3
VCID:
VC20928143
InChI:
InChI=1S/C37H70N2O7/c1-30(2)23-19-15-11-7-5-9-13-17-21-25-32(27-34(41)38-28-35(42)39-33(29-40)37(44)45)46-36(43)26-22-18-14-10-6-8-12-16-20-24-31(3)4/h30-33,40H,5-29H2,1-4H3,(H,38,41)(H,39,42)(H,44,45)/t32-,33+/m1/s1
SMILES:
CC(C)CCCCCCCCCCCC(CC(=O)NCC(=O)NC(CO)C(=O)O)OC(=O)CCCCCCCCCCCC(C)C
Molecular Formula:
C37H70N2O7
Molecular Weight:
655 g/mol
(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid
CAS No.: 179095-19-3
Cat. No.: VC20928143
Molecular Formula: C37H70N2O7
Molecular Weight: 655 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid is a natural product found in Flavobacterium with data available. |
|---|---|
| CAS No. | 179095-19-3 |
| Molecular Formula | C37H70N2O7 |
| Molecular Weight | 655 g/mol |
| IUPAC Name | (2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C37H70N2O7/c1-30(2)23-19-15-11-7-5-9-13-17-21-25-32(27-34(41)38-28-35(42)39-33(29-40)37(44)45)46-36(43)26-22-18-14-10-6-8-12-16-20-24-31(3)4/h30-33,40H,5-29H2,1-4H3,(H,38,41)(H,39,42)(H,44,45)/t32-,33+/m1/s1 |
| Standard InChI Key | DZKPDDDIBSEKLY-SAIUNTKASA-N |
| Isomeric SMILES | CC(C)CCCCCCCCCCC[C@H](CC(=O)NCC(=O)N[C@@H](CO)C(=O)O)OC(=O)CCCCCCCCCCCC(C)C |
| SMILES | CC(C)CCCCCCCCCCCC(CC(=O)NCC(=O)NC(CO)C(=O)O)OC(=O)CCCCCCCCCCCC(C)C |
| Canonical SMILES | CC(C)CCCCCCCCCCCC(CC(=O)NCC(=O)NC(CO)C(=O)O)OC(=O)CCCCCCCCCCCC(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator